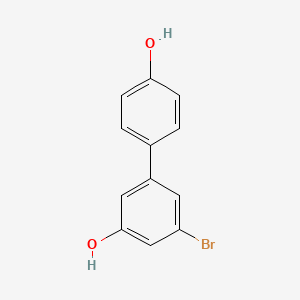

3-Bromo-5-(4-hydroxyphenyl)phenol

Description

Contextualization within Biphenyl (B1667301) and Phenolic Chemistry

3-Bromo-5-(4-hydroxyphenyl)phenol belongs to the class of biphenyls, which are organic compounds characterized by two benzene (B151609) rings connected by a single covalent bond. nih.govwikipedia.org Biphenyls occur naturally in sources like coal tar and crude oil and serve as precursors for the synthesis of a wide range of other chemicals. nih.gov The addition of hydroxyl groups to the biphenyl structure, as seen in this compound, classifies it as a phenolic compound. Phenols are aromatic compounds where a hydroxyl group is directly attached to a benzene ring. This functional group significantly influences the chemical reactivity and physical properties of the molecule.

The presence of a bromine atom further functionalizes the molecule, making it a bromophenol. Bromophenols are a diverse group of compounds found in marine algae and have demonstrated a wide array of biological activities. nih.govmdpi.com The specific arrangement of the bromine atom and two hydroxyl groups on the biphenyl backbone of this compound creates a molecule with distinct regions of electron density and reactivity, making it a versatile building block in chemical synthesis.

Significance in Organic Synthesis and Medicinal Chemistry Research

In organic synthesis, the functional groups of this compound offer multiple reaction sites. The hydroxyl groups can undergo reactions such as etherification and esterification, while the bromine atom is susceptible to various cross-coupling reactions, like the Suzuki-Miyaura and Heck reactions. sinocurechem.com These reactions are fundamental in constructing more complex molecular architectures from simpler starting materials.

The structural motifs present in this compound are of particular interest in medicinal chemistry. Phenolic compounds are known for their antioxidant properties, and the biphenyl scaffold is a common feature in many biologically active molecules. ontosight.ai The introduction of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. Researchers are exploring bromophenol compounds for their potential as antimicrobial, anticancer, and antidiabetic agents. nih.govmdpi.comontosight.ai The unique combination of these features in this compound makes it a promising candidate for the development of novel therapeutic agents.

Overview of Research Trajectories for Related Bromophenol Compounds

Research into bromophenol compounds has been a dynamic field, with numerous studies exploring their natural sources, synthesis, and biological activities. Marine algae, particularly red algae, are a rich source of a diverse range of bromophenols. mdpi.comtaylorandfrancis.com These natural products have been investigated for a variety of bioactivities, including anticancer, antimicrobial, and antidiabetic properties. nih.gov

Synthetic bromophenols are also being extensively studied. For instance, compounds like 3-bromo-5-fluorophenol (B1288921) are used as scaffolds for creating active pharmaceutical ingredients. ossila.com The strategic placement of bromine and other functional groups allows for the fine-tuning of a molecule's biological activity. For example, some synthetic diarylmethanone bromophenols have shown significant radical scavenging abilities. nih.gov The ongoing research into related bromophenols provides a strong foundation and rationale for the continued investigation of this compound and its potential applications.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1261956-89-1 | C12H9BrO2 | 265.10 |

| Biphenyl | 92-52-4 | C12H10 | 154.21 |

| 2-Phenylphenol | 90-43-7 | C12H10O | 170.21 |

| 3-Bromophenol (B21344) | 591-20-8 | C6H5BrO | 173.01 |

| 3-Bromo-5-fluorophenol | 433939-27-6 | C6H4BrFO | 191.00 |

| 3-Bromo-5-chlorophenol | 56962-04-0 | C6H4BrClO | 207.45 |

| 3-Bromo-5-hydroxybenzaldehyde | 199177-26-9 | C7H5BrO2 | 201.02 |

| 3-Bromo-5-hydroxybenzyl alcohol | 1020336-51-9 | C7H7BrO2 | 203.03 |

| 3-Bromo-5-(hydroxymethyl)phenol | 1020336-51-9 | C7H7BrO2 | 203.03 |

| 3-Bromo-5-(4-hydroxymethylphenyl)phenol | Not Available | C13H11BrO2 | 279.13 |

| 4-(3-Bromo-4-hydroxyphenyl)phenol | Not Available | C13H9BrO3 | 293.11 |

| 3-Bromo-4-(hydroxyiminomethyl)phenol | Not Available | C7H6BrNO2 | 216.03 |

| 3-Bromo-4-hydroxy-5-methoxybenzyl sulfamate | Not Available | C8H10BrNO5S | 316.13 |

| 3-Bromo-5-(cyclohexyloxy)phenol | 1243446-72-1 | C12H15BrO2 | 287.15 |

| 2,4-Dibromo-5-(2,3-dibromo-4-hydroxyphenyl)phenol | Not Available | C12H6Br4O2 | 501.79 |

| 4-Bromo-2-((E)-{[4-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzyl)phenyl]imino}methyl)phenol | Not Available | C27H20Br2N2O2 | 564.28 |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(4-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c13-10-5-9(6-12(15)7-10)8-1-3-11(14)4-2-8/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXYKVZENKLOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70686355 | |

| Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-89-1 | |

| Record name | [1,1′-Biphenyl]-3,4′-diol, 5-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261956-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo[1,1'-biphenyl]-3,4'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70686355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 4 Hydroxyphenyl Phenol

Strategies for Phenol (B47542) Bromination

The introduction of a bromine atom onto a phenol ring is a key step in the synthesis of 3-Bromo-5-(4-hydroxyphenyl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. google.com This inherent reactivity guides the regioselectivity of bromination.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental method for the halogenation of aromatic compounds. For phenols, the reaction with elemental bromine can proceed readily without a catalyst, often in a non-polar solvent like carbon disulfide to yield a mixture of ortho- and para-bromophenols. ontosight.ai To achieve monobromination and control regioselectivity, milder reaction conditions and specific brominating agents are often employed.

The choice of solvent and brominating agent can significantly influence the outcome. For instance, the use of bromine water typically leads to the formation of 2,4,6-tribromophenol (B41969) due to the high reactivity of phenol in an aqueous medium. ontosight.ai For a precursor such as 3,5-dihydroxyphenol (resorcinol), direct bromination would likely lead to substitution at the highly activated 2-, 4-, and 6-positions. Therefore, a more controlled approach is necessary.

A plausible strategy for the synthesis of the 3-bromo-5-hydroxyphenyl moiety would involve the selective bromination of a protected resorcinol (B1680541) derivative or a precursor where one hydroxyl group is masked to direct the bromination to the desired position.

Catalytic Bromination Techniques

To enhance regioselectivity and yield, various catalytic methods for phenol bromination have been developed. These methods often utilize a catalyst to generate a less reactive, more selective brominating species or to control the reaction environment.

One approach involves the use of a Lewis acid catalyst, although this is more common for less activated aromatic rings. youtube.com For highly activated systems like phenols, catalyst-free reactions are often preferred to avoid over-bromination.

A more refined technique for achieving regioselective monobromination is the use of reagents like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions can be tuned to favor the formation of a specific isomer. For instance, regioselective para-monobromination of phenols has been successfully achieved using KBr and ZnAl-BrO₃⁻-layered double hydroxides as the brominating reagents. acs.org This method boasts excellent regioselectivity and mild reaction conditions. acs.org Such a technique could be adapted for the selective bromination of a suitable precursor to the resorcinol ring of the target molecule.

Coupling Reactions for Biphenyl (B1667301) Formation

The central challenge in synthesizing this compound is the formation of the C-C bond between the two phenyl rings. Modern organometallic cross-coupling reactions provide powerful and versatile tools for this transformation.

Cross-Coupling Methodologies for Aryl-Aryl Bond Formation

Several palladium-catalyzed cross-coupling reactions are widely used for the synthesis of biaryl compounds. These reactions generally involve the coupling of an organometallic reagent with an organic halide.

Suzuki-Miyaura Coupling: This is one of the most common methods for aryl-aryl bond formation, involving the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.orgnih.gov For the synthesis of this compound, a plausible route would be the coupling of 3-bromo-5-hydroxyphenylboronic acid with a 4-halophenol (e.g., 4-iodophenol). sigmaaldrich.com The reaction is known for its high functional group tolerance, which is advantageous when dealing with hydroxylated substrates. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an organic halide. organic-chemistry.orgorgsyn.org This method is also tolerant of a wide range of functional groups. A possible synthetic route would involve the reaction of a 3-bromo-5-(trialkylstannyl)phenol derivative with 4-iodophenol. A key advantage of the Stille reaction is the stability of the organostannane reagents. orgsyn.org

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide. wikipedia.orgnumberanalytics.com Organozinc reagents are generally more reactive than organoboronic acids or organostannanes, which can be beneficial in certain cases. The synthesis could involve coupling an organozinc derivative of 3-bromophenol (B21344) with 4-iodophenol. youtube.com

| Coupling Reaction | Organometallic Reagent | Organic Halide | Key Advantages |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide/triflate | High functional group tolerance, commercially available reagents, environmentally benign byproducts. rsc.orgnih.gov |

| Stille | Organostannane | Aryl halide/triflate | Air and moisture stability of organostannanes, broad substrate scope. organic-chemistry.orgorgsyn.org |

| Negishi | Organozinc halide | Aryl halide/triflate | High reactivity of organozinc reagent, useful for less reactive halides. wikipedia.orgnumberanalytics.com |

Precursor Synthesis and Functional Group Transformations

The success of the cross-coupling strategies relies on the availability of suitably functionalized precursors for each aryl ring.

Synthesis of 3-Bromo-5-hydroxyphenylboronic acid: A key precursor for a Suzuki coupling would be 3-bromo-5-hydroxyphenylboronic acid. This can be synthesized from 3-bromophenol. The process involves protection of the hydroxyl group, followed by a lithium-halogen exchange and reaction with a borate (B1201080) ester, and subsequent deprotection. google.com Another route involves the direct bromination of 3-hydroxyphenylboronic acid. evitachem.com

Synthesis of 4-Iodophenol: 4-Iodophenol is a common coupling partner. It can be prepared from 4-aminophenol (B1666318) via a diazonium salt intermediate followed by reaction with potassium iodide. google.comwikipedia.orgchemicalbook.com An alternative synthesis involves the iodination of salicylic (B10762653) acid followed by decarboxylation. wikipedia.org

Functional group transformations, such as the protection of hydroxyl groups, may be necessary to prevent side reactions during the coupling step. Common protecting groups for phenols include ethers (e.g., methoxymethyl ether) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether), which can be removed under specific conditions after the biphenyl core has been formed.

Alternative Synthetic Pathways and Process Optimization Studies

While cross-coupling reactions represent the most direct and versatile approach, alternative strategies for the synthesis of brominated biphenyl diols can be considered. One such method involves the Ullmann condensation, which is a classical method for forming aryl-aryl bonds, typically involving the copper-catalyzed reaction of two aryl halides. However, this method often requires harsh reaction conditions and may not be suitable for highly functionalized substrates.

The synthesis of polybrominated diphenyl ethers (PBDEs) often involves the coupling of a bromophenol with a diphenyliodonium (B167342) salt. researchgate.netresearchgate.net While this forms an ether linkage rather than a direct C-C bond, the methodologies for synthesizing the brominated phenolic precursors could be adapted.

Process optimization studies for the synthesis of related biphenyls often focus on improving the efficiency and sustainability of the cross-coupling reactions. This can include the development of more active and stable catalysts, the use of greener reaction media like water, and the optimization of reaction conditions (temperature, base, ligands) to maximize yield and minimize byproducts. nih.gov For example, microwave irradiation has been shown to significantly improve the results of Suzuki-Miyaura couplings of bromophenols. nih.gov

Regioselective Synthesis of Bromo-Hydroxyphenyl Biphenyl Structures

The construction of the specific this compound framework is a challenge of regioselective synthesis. The goal is to form a biphenyl linkage at a specific position (C5) on a phenolic ring that also bears a bromine atom at another specific position (C3). The primary strategies to achieve this involve palladium- or copper-catalyzed cross-coupling reactions.

One of the most effective and widely used methods for this type of C-C bond formation is the Suzuki-Miyaura coupling reaction. nih.gov This reaction creates a biphenyl structure by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

A plausible and regioselective route to synthesize this compound via the Suzuki-Miyaura coupling would involve the reaction between a dihalogenated phenol and 4-hydroxyphenylboronic acid. To ensure selective reaction at the desired position, a starting material with halogens of differing reactivity is ideal. For instance, 3-bromo-5-iodophenol (B155156) would be an excellent precursor. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for a selective coupling at the C5 position.

The general catalytic cycle for the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the 3-bromo-5-iodophenol, forming an organopalladium(II) complex. nih.gov

Transmetallation: The hydroxyl group of the 4-hydroxyphenylboronic acid is activated by a base, forming a boronate species. This species then transfers the 4-hydroxyphenyl group to the palladium complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups (the bromophenol and the hydroxyphenyl) on the palladium center couple and are eliminated from the metal, forming the desired biphenyl C-C bond and regenerating the palladium(0) catalyst. nih.gov

The reaction requires careful optimization of several parameters, including the choice of catalyst, ligand, base, and solvent, to maximize the yield and selectivity.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling to form Hydroxyphenyl Biphenyls

| Parameter | Condition | Role in Reaction | Reference |

|---|---|---|---|

| Aryl Halide | 3-Bromo-5-iodophenol | Electrophilic partner; provides the bromophenol backbone. | nih.gov |

| Organoboron Reagent | 4-Hydroxyphenylboronic acid | Nucleophilic partner; provides the 4-hydroxyphenyl group. | researchgate.net |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Facilitates the C-C bond formation. | libretexts.orgresearchgate.net |

| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or PPh₃ | Stabilizes and activates the palladium catalyst. | nih.govresearchgate.net |

| Base | K₂CO₃ or K₃PO₄ | Activates the boronic acid for transmetallation. | organic-chemistry.orgresearchgate.net |

| Solvent | Dioxane/H₂O or THF | Solubilizes reactants and facilitates the reaction. | nih.govresearchgate.net |

| Temperature | 60-100 °C | Provides energy to overcome activation barriers. | nih.gov |

An older, alternative method for forming biaryl linkages is the Ullmann condensation. The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures (often over 200 °C). wikipedia.orgorganic-chemistry.org While effective for synthesizing symmetrical biphenyls, achieving regioselectivity in the synthesis of an unsymmetrical compound like this compound is significantly more challenging with this method. It would typically require a statistical coupling of two different aryl halides, leading to a mixture of products (homo-coupled and cross-coupled) and consequently, lower yields of the desired compound. Modern modifications using soluble copper catalysts and ligands can improve the reaction, but the Suzuki-Miyaura coupling generally offers superior selectivity and milder reaction conditions for this specific transformation. wikipedia.orgmdpi.com

Chemical Reactivity and Derivatization of 3 Bromo 5 4 Hydroxyphenyl Phenol

Reactions of the Hydroxyl Groups

The phenolic hydroxyl groups are primary sites for reactions such as oxidation, esterification, and etherification. The reactivity of these groups is influenced by the electronic properties of the biphenyl (B1667301) system.

Phenols are susceptible to oxidation, yielding quinones, which are important compounds in both biological systems and synthetic chemistry. The oxidation of 3-Bromo-5-(4-hydroxyphenyl)phenol can theoretically proceed at either of its two hydroxyl groups. The presence of two hydroxyl groups means a double oxidation can occur, potentially leading to the formation of o-quinones. nih.gov

A well-established method for the regioselective oxidation of phenols to o-quinones involves the use of o-Iodoxybenzoic acid (IBX). nih.govnih.gov This process is believed to occur via an initial combination of the phenol (B47542) with IBX, which then delivers an oxygen atom to the most nucleophilic and least sterically hindered ortho position on the phenol ring. nih.gov The resulting catechol intermediate is then further oxidized to the corresponding o-quinone. nih.gov For this compound, this would suggest a preference for oxidation at the positions ortho to the hydroxyl groups.

Alternatively, stronger oxidizing agents like chromic acid can oxidize phenols to p-benzoquinones. youtube.com The oxidation of hydroquinone (B1673460) to quinone is a reversible redox process that is fundamental in many biochemical electron transport chains. youtube.com The specific quinone structure formed from this compound would depend on the oxidant used and the reaction conditions, which dictate the regioselectivity of the initial hydroxylation and subsequent oxidation.

Table 1: Potential Oxidation Products This table presents plausible structures resulting from the oxidation of this compound based on general phenol oxidation pathways.

| Starting Material | Reagent | Potential Product(s) | Reaction Type |

| This compound | o-Iodoxybenzoic acid (IBX) | Bromo-dihydroxybiphenyl-o-quinone | Regioselective o-quinone formation nih.govnih.gov |

| This compound | Chromic Acid (Jones Reagent) | Bromo-biphenyl-p-quinone derivative | p-Quinone formation youtube.com |

The hydroxyl groups of this compound readily undergo esterification and etherification, which are common methods for protecting the phenol or modifying the compound's properties.

Esterification can be achieved by reacting the phenol with acyl chlorides or carboxylic acids under appropriate conditions. For instance, coupling with various benzoyl chlorides in the presence of a base like N,N-diisopropylethylamine (DIPEA) can yield the corresponding benzoate (B1203000) esters. nih.gov Alternatively, activating the carboxylic acid with a coupling agent such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) also facilitates the formation of the ester linkage. nih.gov

Etherification , the conversion of the hydroxyl group to an ether, is typically accomplished by reaction with an alkyl halide in the presence of a base. A standard procedure involves using a base like potassium carbonate to deprotonate the phenol, followed by the addition of an alkylating agent such as allyl bromide or 1-bromo-2-methylpropane (B43306) to form the corresponding allyl or isobutyl ether, respectively. mdpi.comresearchgate.net

Table 2: Representative Esterification and Etherification Reactions This table illustrates typical conditions for the derivatization of the hydroxyl groups.

| Reaction Type | Reagents | Base / Catalyst | Product Type |

| Esterification | Benzoyl Chloride | DIPEA | Benzoate Ester nih.gov |

| Esterification | Benzoic Acid | HBTU / TEA | Benzoate Ester nih.gov |

| Etherification | Allyl Bromide | K₂CO₃ | Allyl Ether mdpi.com |

| Etherification | 1-Bromo-2-methylpropane | K₂CO₃ / KI | Isobutyl Ether researchgate.net |

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring is a key functional group that allows for further diversification of the molecular scaffold through substitution or coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway to replace an aryl halide with a nucleophile. The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. wikipedia.orglibretexts.org The stability of this intermediate, and thus the reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com

In the case of this compound, the hydroxyl groups are electron-donating, which would destabilize the Meisenheimer intermediate and make the classic SNAr reaction pathway unfavorable under standard conditions. libretexts.org However, recent research has uncovered a novel mechanism for SNAr on electron-rich halophenols. osti.gov This "homolysis-enabled electronic activation" strategy involves the formation of a phenoxyl radical. This radical acts as a potent, transient electron-withdrawing group, lowering the activation barrier for nucleophilic attack by over 20 kcal/mol and enabling substitution on otherwise inert aryl halides. osti.gov This pathway could allow for the substitution of the bromine atom in this compound with various nucleophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine substituent on this compound serves as an excellent handle for such transformations. nih.gov These reactions offer a versatile method for introducing a wide range of functional groups in place of the bromine atom.

Common cross-coupling reactions applicable to this substrate include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, extending the biphenyl system or adding other aryl or vinyl groups. nih.gov

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new carbon-nitrogen bond, converting the bromo-substituted phenol into an amino-substituted phenol derivative.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions This table outlines common cross-coupling reactions for the functionalization of the C-Br bond.

| Reaction Name | Coupling Partner | Catalyst System | Product |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | Tri-phenyl derivative |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Base | Phenylalkynyl-substituted phenol |

| Buchwald-Hartwig | Aniline | Pd Catalyst / Ligand / Base | N-phenylamino-substituted phenol |

Reactions on the Aromatic Rings

The two phenyl rings of the molecule can undergo electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The hydroxyl group is a strongly activating, ortho-para directing group, while the bromine atom is a deactivating, yet also ortho-para directing group. youtube.com

On the phenol ring bearing the bromine (the A-ring), the powerful activating effect of the hydroxyl group will dominate. It directs incoming electrophiles to the positions ortho and para to it. The para position is already occupied by the other phenyl ring. Therefore, substitution is expected to occur at the two ortho positions (C2 and C6).

Further Halogenation and Substituent Introduction

While specific studies on the further halogenation and substituent introduction on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the known behavior of phenols and brominated aromatic compounds. The two phenol rings are activated by the hydroxyl groups, making them susceptible to further electrophilic substitution. The positions of substitution will be directed by the existing groups. libretexts.orgchemguide.co.uk

Further Bromination:

The introduction of additional bromine atoms is anticipated to occur at the positions activated by the hydroxyl groups and not already occupied. In phenol, the hydroxyl group directs incoming electrophiles to the ortho and para positions. youtube.comkhanacademy.orgyoutube.com For this compound, the potential sites for further bromination are the positions ortho and para to the hydroxyl groups on both rings. Given that the para position on the second ring is substituted by the other phenyl ring, and one ortho position on the first ring is occupied by a bromine atom, the remaining ortho positions are the most likely sites for further reaction.

Treatment with bromine water is known to cause multiple substitutions on the phenol ring, leading to the formation of polybrominated products. libretexts.org In the case of this compound, it is plausible that reaction with excess bromine would lead to the bromination of the available activated positions on both rings. The use of milder brominating agents, such as N-bromosuccinimide (NBS) in the presence of an acid catalyst, could potentially allow for more controlled, stepwise bromination. nih.govacs.org

Introduction of Other Substituents:

Nitration: Phenols are readily nitrated, often under milder conditions than benzene (B151609). byjus.com Reaction with dilute nitric acid would likely introduce nitro (-NO2) groups at the ortho positions relative to the hydroxyl groups. The use of concentrated nitric acid could lead to the introduction of multiple nitro groups.

Chlorination and Iodination: Similar to bromination, chlorination can be achieved using various reagents. The introduction of chlorine or iodine would also be directed to the activated positions of the phenolic rings. The relative reactivity of halogens generally follows the order F > Cl > Br > I, which can influence the reaction conditions required. nih.gov

Alkylation and Acylation: Friedel-Crafts alkylation and acylation reactions on phenols can be complex due to the potential for O-alkylation/acylation of the hydroxyl group and the strong activation of the ring. Specific conditions and catalysts would be necessary to favor C-alkylation/acylation at the desired positions.

The following table summarizes potential further substitution reactions on this compound based on the known reactivity of analogous compounds.

| Reaction Type | Reagents and Conditions (Inferred) | Potential Product(s) (Major Isomers) |

| Further Bromination | Br₂ in a non-polar solvent (e.g., CS₂) at low temperature | Mono- or di-brominated derivatives at available ortho positions. |

| Polybromination | Excess Bromine Water | Polybrominated derivatives, potentially 2,6-dibromo-3-bromo-5-(2,6-dibromo-4-hydroxyphenyl)phenol. |

| Nitration | Dilute HNO₃ at room temperature | Mono- or di-nitro derivatives at available ortho positions. |

| Chlorination | Cl₂ in a non-polar solvent or SO₂Cl₂ | Mono- or di-chloro derivatives at available ortho positions. |

| Iodination | I₂ with an oxidizing agent (e.g., HNO₃) | Mono- or di-iodo derivatives at available ortho positions. |

Ring-Opening or Degradation Studies

Specific laboratory studies detailing the ring-opening or controlled degradation of this compound are not prevalent in the reviewed literature. However, insights can be drawn from research on the degradation of related brominated compounds, such as brominated flame retardants (BFRs) and other phenolic substances.

Environmental Degradation:

Brominated phenols and related compounds are of environmental interest due to their potential persistence. Studies on BFRs indicate that photodegradation is a possible environmental fate. epa.gove3s-conferences.orgresearchgate.net This process often involves the reductive debromination of the molecule, where bromine atoms are cleaved from the aromatic ring upon exposure to ultraviolet (UV) radiation. fera.co.uk For this compound, photodegradation could potentially lead to the formation of 3,5-bis(4-hydroxyphenyl)phenol and other debrominated intermediates. The rate and extent of photodegradation can be influenced by environmental factors such as pH and the presence of photosensitizers. epa.gov

Biodegradation:

The biodegradation of phenolic compounds by microorganisms is a well-established process. nih.gov Bacteria can degrade phenols through pathways that typically involve the dihydroxylation of the aromatic ring to form catechol or its substituted derivatives. ethz.chmdpi.com This is followed by enzymatic ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks open the aromatic ring to form aliphatic intermediates that can then enter central metabolic cycles. nih.gov

For this compound, a plausible biodegradation pathway would involve initial hydroxylation of one or both of the phenolic rings, followed by ring fission. The presence of the bromine atom may affect the rate and regioselectivity of the enzymatic reactions. Some microorganisms have been shown to be capable of degrading halogenated aromatic compounds, which often involves an initial dehalogenation step. researchgate.net

Oxidative Degradation:

Chemical oxidation can also lead to the degradation of phenolic compounds. Strong oxidizing agents can lead to the breakdown of the aromatic rings. Studies on the oxidative transformation of polybrominated diphenyl ethers (PBDEs), which share a structural similarity, show that hydroxylated PBDEs can undergo faster oxidative degradation compared to their non-hydroxylated counterparts. nih.gov This suggests that the hydroxyl groups in this compound would make it susceptible to oxidative degradation.

The table below outlines potential degradation pathways for this compound based on studies of analogous compounds.

| Degradation Type | Key Processes (Inferred) | Potential Degradation Products |

| Photodegradation | Reductive debromination upon UV exposure. e3s-conferences.org | 3,5-bis(4-hydroxyphenyl)phenol, further fragmented products. |

| Biodegradation | Enzymatic hydroxylation and subsequent ring cleavage (ortho or meta). nih.gov | Catechol derivatives, aliphatic acids. |

| Chemical Oxidation | Reaction with strong oxidizing agents (e.g., permanganate, ozone). | Ring-opened products, smaller organic acids, CO₂. |

This table presents potential degradation pathways based on the behavior of structurally similar compounds, as direct experimental data for this compound is limited.

Spectroscopic and Advanced Structural Elucidation of 3 Bromo 5 4 Hydroxyphenyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-5-(4-hydroxyphenyl)phenol would provide crucial information about the number and types of hydrogen atoms present. The expected chemical shifts (δ) are influenced by the electron-donating hydroxyl groups and the electron-withdrawing bromine atom, as well as the aromatic ring currents.

Aromatic Protons: The protons on the two phenyl rings would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern of each ring dictates the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) of these signals.

The 3-bromo-5-hydroxyphenyl ring would likely show three protons with distinct chemical shifts.

The 4-hydroxyphenyl ring would exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetry of this ring.

Hydroxyl Protons: The two hydroxyl (-OH) protons would appear as broad singlets. Their chemical shift is highly dependent on the solvent, concentration, and temperature. They can be confirmed by deuterium (B1214612) exchange (adding D₂O to the NMR sample, which causes the -OH peaks to disappear).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.

Aromatic Carbons: The twelve aromatic carbons would have signals in the range of δ 110-160 ppm. The carbons attached to the electronegative oxygen and bromine atoms (C-OH, C-Br) would be shifted downfield.

The chemical shifts of the carbons in the two rings would be distinct, reflecting their different electronic environments.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 3-Bromo-5-hydroxyphenyl Ring | ||

| C1' | - | ~157 |

| C2' | ~7.0 | ~118 |

| C3' | - | ~123 (C-Br) |

| C4' | ~7.2 | ~125 |

| C5' | - | ~158 |

| C6' | ~6.8 | ~116 |

| 4-hydroxyphenyl Ring | ||

| C1'' | - | ~130 |

| C2''/C6'' | ~7.3 (d, J ≈ 8.5 Hz) | ~129 |

| C3''/C5'' | ~6.8 (d, J ≈ 8.5 Hz) | ~116 |

| C4'' | - | ~156 |

| Hydroxyl Protons | ||

| 5'-OH | ~5.0-6.0 (broad s) | - |

| 4''-OH | ~5.0-6.0 (broad s) | - |

Note: These are predicted values and actual experimental data may vary.

To definitively assign the proton and carbon signals and establish the connectivity between the two phenyl rings, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each aromatic ring, helping to trace the connectivity of adjacent protons. For instance, correlations between the ortho- and meta-protons on both rings would be observed.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Crucially, it would provide evidence for the bond connecting the two phenyl rings by showing a correlation between the protons on one ring and the quaternary carbon of the other ring to which it is attached.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS would be used to determine the precise molecular weight of this compound. This allows for the calculation of the elemental formula with high accuracy. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data for C₁₂H₉BrO₂

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | 263.9835 |

| [M(⁸¹Br)]⁺ | 265.9815 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to provide further structural details. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. The fragmentation of this compound would likely involve the cleavage of the bond between the two phenyl rings and losses of small molecules like CO or H₂O from the phenolic rings. Analyzing these fragment ions helps to confirm the connectivity and substitution pattern of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ would correspond to the C-O stretching of the phenol (B47542) groups.

Aromatic C=C Stretching: Multiple sharp peaks in the region of 1450-1600 cm⁻¹ would indicate the presence of the aromatic rings.

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) would provide information about the substitution pattern of the aromatic rings.

C-Br Stretching: A weak to medium absorption in the lower frequency region, typically around 500-650 cm⁻¹, would be indicative of the carbon-bromine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption in the UV region. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted biphenyl (B1667301) system. The exact position of these maxima would be influenced by the hydroxyl and bromo substituents, which act as auxochromes and can cause shifts in the absorption bands. The electronic transitions are typically π → π* transitions within the aromatic system.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography stands as a definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful method provides invaluable data on bond lengths, bond angles, and the intricate network of intermolecular interactions that dictate the solid-state conformation and packing of molecules. For this compound and its chemical relatives, X-ray crystallography offers a window into how substitutions on the biphenyl framework influence molecular geometry and crystal architecture.

Detailed structural analyses of various substituted biphenyls have been instrumental in this understanding. For instance, the examination of 3,3′,4,4′-substituted biphenyls has revealed that the conformation of these molecules in the solid state can differ significantly from their conformation in the liquid state or in solution. researchgate.net In the solid form, packing forces can lead to a more planar structure, whereas in the melt, the molecules tend to adopt a more twisted conformation. researchgate.net

A key feature of biphenyl structures is the torsion or dihedral angle between the two aromatic rings. This angle is highly sensitive to the steric hindrance imposed by substituents, especially those at the ortho (2, 2', 6, and 6') positions. For a series of axially chiral biphenyldiol ligands, X-ray diffraction analysis has shown that the introduction of bulkier substituents at the 6 and 6' positions leads to larger dihedral angles. nih.gov

The following table presents the dihedral angles for several substituted (S)-biphenyldiol ligands, illustrating the impact of substituent size on the molecular twist.

| Compound | Dihedral Angle (°) |

| (S)-L1 | 83.2 |

| (S)-L3 | 88.3 |

| (S)-L5 | 80.4 |

| (S)-L8 | 81.2 |

| Data sourced from a study on diverse adjustable axially chiral biphenyl ligands. nih.gov |

In another example, the crystal structure of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, a more complex biphenyl derivative, has been determined to crystallize in the tetragonal space group I41cd. nih.gov The two benzene (B151609) rings of the biphenyl core in this molecule are twisted at an angle of 24.3(1)°. nih.gov This relatively smaller dihedral angle, compared to the axially chiral ligands, is a consequence of the different substitution pattern.

The crystal structure of this compound is significantly stabilized by O—H⋯O hydrogen bonds, forming a three-dimensional network. nih.gov The carboxyl groups of adjacent molecules are linked through cyclic synthons, demonstrating the importance of hydrogen bonding in directing the crystal packing. nih.gov

The crystallographic data for 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate is summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₈H₁₄O₁₀·2H₂O |

| Crystal System | Tetragonal |

| Space Group | I41cd |

| a (Å) | 19.341(2) |

| b (Å) | 19.341(2) |

| c (Å) | 9.068(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3390.8(10) |

| Z | 8 |

| Data for 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. nih.gov |

Theoretical and Computational Investigations on 3 Bromo 5 4 Hydroxyphenyl Phenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like 3-Bromo-5-(4-hydroxyphenyl)phenol. DFT calculations can be employed to optimize the molecular geometry, determining the most stable conformation by finding the minimum energy state.

Table 1: Representative Optimized Geometrical Parameters for a Phenolic Compound using DFT (Note: This table is illustrative and based on typical values for similar phenolic structures, not experimental data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.895 | C-C-Br | 119.5 |

| C-O (phenol) | 1.365 | C-O-H | 109.0 |

| C-C (inter-ring) | 1.485 | C-C-C (ring) | 120.0 |

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For phenolic compounds, the HOMO is typically localized on the phenyl ring and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the sites susceptible to electrophilic and nucleophilic attack. In this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the hydroxyl groups, indicating these are the most electronegative and nucleophilic sites, and prime locations for hydrogen bonding. nih.govtandfonline.com The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue regions), making them susceptible to deprotonation.

Simulations of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the pathways of chemical reactions, identifying intermediate structures and the high-energy transition states that connect them. This is valuable for understanding reaction kinetics and selectivity. For instance, DFT calculations have been used to elucidate the mechanism of nucleophilic aromatic substitution (SNAr) reactions involving brominated aromatic compounds and phenols. acs.org These studies can reveal whether a reaction proceeds through a stepwise or a concerted mechanism by locating the relevant transition states and calculating their activation energies. acs.org A possible reaction to study for this compound could be its etherification or its role in polymerization, where computational models could predict the most likely reaction pathways and the energies involved.

Prediction of Spectroscopic Properties through Computational Models

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are effective tools for predicting various spectroscopic properties, including UV-Vis, IR, and NMR spectra. nih.govnih.gov By calculating the vibrational frequencies, one can simulate the IR spectrum and assign the observed peaks to specific molecular vibrations. Similarly, TD-DFT can be used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The calculated chemical shifts for 1H and 13C nuclei can be compared with experimental NMR data to confirm the molecular structure. tandfonline.com For this compound, computational spectroscopy would be invaluable for interpreting experimental data and confirming its structural and electronic features. Studies on similar molecules have shown good agreement between calculated and experimental spectroscopic data, often with minor, systematic deviations. tandfonline.comnih.gov

Table 2: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Substituted Phenol (B47542) (Note: This table is a representative example of the kind of data generated in such studies.)

| Spectroscopic Technique | Calculated Value | Experimental Value |

|---|---|---|

| IR (O-H stretch) | 3550 cm-1 | 3545 cm-1 |

| UV-Vis (λmax) | 280 nm | 285 nm |

| 1H NMR (Ar-H) | 6.8 - 7.5 ppm | 6.9 - 7.6 ppm |

Structure-Activity Relationship (SAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov For phenolic compounds, SAR models are often developed to predict activities such as antioxidant capacity, enzyme inhibition, or toxicity. nih.govresearchgate.net

For this compound, a SAR study would involve identifying key molecular descriptors that influence its biological activity. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). The position of the substituents on the phenolic rings is critical. For antioxidant activity in phenols, the ability to donate a hydrogen atom from a hydroxyl group is paramount, and this is influenced by the electronic effects of other substituents. researchgate.net The bromine atom, being an electron-withdrawing group, and the second hydroxyphenyl group would significantly modulate the bond dissociation energy of the O-H bonds and the radical scavenging ability of the molecule. The relative position of the hydroxyl groups (in this case, on separate rings with a meta-relationship of the link on the first ring) is a key structural feature that would be analyzed in a SAR model. nih.gov By comparing the activity of this compound with a library of related phenols, a predictive QSAR model could be developed. researchgate.net

Exploration of Biological Activities and Mechanistic Studies in Vitro/cellular Models

Antimicrobial Activity at the Cellular Level

A crucial target for novel antibacterial agents is the cell division process. In many bacteria, a key protein in this process is FtsZ, a homolog of eukaryotic tubulin. mdpi.com FtsZ polymerizes to form the Z-ring at the site of cell division, and its inhibition leads to a blockage of cytokinesis, ultimately resulting in bacterial cell death. mdpi.com Various natural and synthetic compounds have been identified as FtsZ inhibitors. mdpi.comnih.gov For instance, cinnamaldehyde, a natural product, has been shown to inhibit FtsZ assembly and perturb Z-ring morphology in Escherichia coli. nih.govresearchgate.net While there is no direct evidence linking 3-Bromo-5-(4-hydroxyphenyl)phenol to FtsZ inhibition, its phenolic structure makes it a candidate for investigation against this target. The hydrophobic nature of the biphenyl (B1667301) structure combined with the hydrogen-bonding potential of the hydroxyl groups could facilitate binding to hydrophobic pockets within the FtsZ protein, a mechanism observed with other inhibitors. nih.gov

The glyoxylate (B1226380) cycle is essential for the virulence of certain fungal pathogens, such as Candida albicans, as it allows them to utilize two-carbon compounds for growth. nih.gov Isocitrate lyase (ICL) is a key enzyme in this pathway, making it an attractive target for antifungal drug development. nih.gov Inhibition of ICL can render fungal pathogens less virulent. nih.gov While no studies have directly tested this compound against ICL, other natural products, such as certain epipolythiodioxopiperazines, have demonstrated ICL inhibitory activity. nih.gov The structural features of this compound, particularly the hydroxylated phenyl rings, could potentially interact with the active site of enzymes like ICL.

Antioxidant Properties and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. lookchem.com This activity is crucial in combating oxidative stress, a condition linked to various diseases.

The antioxidant capacity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups and the presence of other substituents on the aromatic ring. researchgate.netnih.gov The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. researchgate.net The stability of this resulting radical is a key factor in the antioxidant efficiency. researchgate.net

The presence of a bromine atom, as in this compound, can also modulate the antioxidant activity. Bromination of flavonoids has been shown to increase their antioxidant activity and lipophilicity. nih.gov This increased lipophilicity may allow for better penetration of cell membranes. nih.gov Computational studies on phenolic compounds have provided insights into the mechanisms of radical scavenging, with parameters like bond dissociation energy and frontier orbitals being key predictors of activity. researchgate.netnih.gov The biphenyl structure itself can also contribute to antioxidant activity, as seen in studies of N9-substituted 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles which have shown promising antioxidant and antiradical properties. rrpharmacology.ru

Table 1: Factors Influencing the Antioxidant Activity of Phenolic Compounds

| Structural Feature | Influence on Antioxidant Activity |

| Number and Position of Hydroxyl Groups | Generally, a higher number of hydroxyl groups leads to increased antioxidant activity. The ortho and para positions relative to each other are often favorable. |

| Bromine Substitution | Can enhance antioxidant activity and increase lipophilicity, potentially improving cellular uptake. |

| Biphenyl Core | The extended conjugation can help stabilize the resulting phenoxyl radical. |

| Steric Hindrance | Bulky groups near the hydroxyl group can sometimes hinder its ability to donate a hydrogen atom. |

This table illustrates general principles of structure-activity relationships for phenolic antioxidants and is not based on specific data for this compound.

Enzyme Inhibition Studies for Metabolic Regulation

The structural motifs present in this compound suggest its potential as an inhibitor of various enzymes involved in metabolic regulation.

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govnih.gov A series of bromophenol derivatives have been synthesized and evaluated as PTP1B inhibitors. nih.gov In one study, a highly brominated compound exhibited promising inhibitory activity against PTP1B with an IC₅₀ value of 0.68 μmol/L, which was more potent than the lead compound. nih.gov This suggests that the bromine substitution can be beneficial for PTP1B inhibition. Furthermore, computational studies have been employed to identify potential PTP1B inhibitors from natural sources, highlighting the importance of specific structural features for binding to the enzyme's active site. researchgate.net The this compound structure, with its brominated phenyl ring and hydroxyl groups, aligns with the general characteristics of some known PTP1B inhibitors. nih.gov

Table 2: PTP1B Inhibitory Activity of Selected Bromophenol Derivatives

| Compound | IC₅₀ (μmol/L) |

| Lead Compound 4e | 2.42 |

| Compound 4g (highly brominated) | 0.68 |

This data is from a study on a series of bromophenol derivatives and is presented for illustrative purposes to show the potential impact of bromination on PTP1B inhibition. It does not represent data for this compound. nih.gov

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While various bromophenols, such as bis(2,3-dibromo-4,5-dihydroxybenzyl) ether, have demonstrated potent alpha-glucosidase inhibitory activity, there are currently no available studies in the scientific literature that have specifically evaluated the alpha-glucosidase inhibitory potential of this compound.

Aldose Reductase (AR) Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated in hyperglycemic conditions and is implicated in the long-term complications of diabetes. Inhibition of this enzyme is a key therapeutic target. Studies have identified various bromophenols isolated from natural sources, like red algae, as significant aldose reductase inhibitors. However, research specifically investigating the capacity of this compound to inhibit aldose reductase has not been found in the current body of scientific literature.

Anticancer Activity in Cell Lines (In Vitro Cytotoxicity)

The evaluation of a compound's ability to selectively kill cancer cells is a fundamental step in the development of new anticancer agents. Numerous studies have documented the cytotoxic effects of various natural and synthetic brominated phenolic compounds against a range of cancer cell lines. Despite the interest in this class of molecules, a review of published research indicates that this compound has not been specifically tested for its in vitro cytotoxic activity against cancer cell lines.

Mechanisms of Action in Cancer Cell Proliferation Inhibition

Understanding the molecular mechanisms by which a compound inhibits cancer cell growth is crucial for its development as a therapeutic agent. Common mechanisms for phenolic compounds include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. As there is no published data on the anticancer activity of this compound, the specific mechanisms of its action in cancer cell proliferation have not been elucidated.

Antiviral Effects in In Vitro Models

The search for new antiviral agents is a critical area of research. Phenolic compounds, in general, have been investigated for their ability to inhibit the replication of various viruses. However, there is currently no scientific literature available that reports on the evaluation of this compound for its antiviral effects in in vitro models.

Receptor Binding and Ligand Interaction Studies

Investigating how a compound interacts with specific biological receptors is essential for understanding its pharmacological profile. Such studies can reveal potential therapeutic targets and mechanisms of action. To date, there are no published receptor binding or ligand interaction studies for this compound.

Kappa Opioid Receptor Antagonism Studies

The kappa opioid receptor (KOR) is a target for the development of treatments for addiction, depression, and other neurological disorders. While compounds containing a hydroxyphenyl moiety are known to interact with opioid receptors, there is no evidence in the scientific literature to suggest that this compound has been synthesized or tested for its antagonist activity at the kappa opioid receptor.

Applications in Materials Science and Advanced Chemical Systems

Role as a Building Block in Polymer Synthesis

The presence of two phenolic hydroxyl groups allows 3-Bromo-5-(4-hydroxyphenyl)phenol to act as a monomer or a chain extender in the synthesis of various polymers, such as polyesters, polyethers, and polycarbonates. The bromine atom can be retained for flame retardant properties or can serve as a reactive site for post-polymerization modification. Chemical suppliers categorize this compound under "Polymer Science Material Building Blocks" and "Monomers," indicating its intended use in polymerization processes. bldpharm.comalfa-chemistry.comalfa-chemistry.com

While specific studies detailing the use of this compound in multifunctional polymer additives are not prevalent in public literature, its structure is analogous to precursors used in creating such additives. The dual phenolic nature allows for its potential incorporation into polymer backbones or as a side chain, while the bromine atom could impart flame retardancy. This combination of functionalities in a single molecule is a key strategy in developing advanced polymer additives.

Hindered phenol (B47542) antioxidants and benzophenone (B1666685) UV absorbers are critical for preventing polymer degradation. Research has focused on creating hybrid molecules that contain both functionalities to enhance anti-aging performance. Although direct synthesis from this compound is not explicitly documented, its biphenol structure is a relevant platform. For instance, related research describes the synthesis of a hindered phenol-linked benzophenone hybrid compound from 2,4-dihydroxybenzophenone, demonstrating the general synthetic strategies that could potentially be adapted for this compound to create novel anti-aging additives.

Potential in Liquid Crystal Development

The rigid, rod-like structure of the biphenyl (B1667301) unit is a common feature in many liquid crystalline materials. The substitution pattern of this compound could influence the mesogenic properties, such as the thermal stability and the type of liquid crystal phases formed. While direct research on the liquid crystalline properties of this specific compound is not available, studies on other biphenyl derivatives show that they can form nematic and smectic phases, which are essential for display technologies. The synthesis of azo ester-based biphenyl materials and push-pull biphenyl derivatives highlights the versatility of the biphenyl core in creating novel liquid crystals. alfa-chemistry.combldpharm.com

Utilization as Ligands for Coordination Complexes

The phenolic hydroxyl groups in this compound can act as binding sites for metal ions, allowing the molecule to function as a ligand in the formation of coordination complexes. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. While no specific coordination complexes of this compound are detailed in the available literature, the synthesis of metal complexes with other Schiff bases derived from aminophenols indicates a general interest in phenolic ligands for creating new metal-organic materials.

Research into Advanced Analytical Standards

The purity and well-defined structure of this compound make it suitable for use as an analytical standard. sigmaaldrich.comsigmaaldrich.com It is listed by chemical suppliers in categories such as "analytical standard" and "certified reference material". sigmaaldrich.comsigmaaldrich.com Such standards are crucial for the accurate quantification of related brominated compounds in environmental and industrial samples. The development of reliable analytical methods for brominated flame retardants, a class to which this compound belongs, relies on the availability of high-purity reference materials for calibration and validation.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1261956-89-1 | bldpharm.comsigmaaldrich.comangene.in |

| Molecular Formula | C₁₂H₉BrO₂ | angene.in |

| Molecular Weight | 265.11 g/mol | sigmaaldrich.com |

Future Research Directions and Academic Perspectives

Elucidation of Unclear Biological Mechanisms

While the broader class of brominated phenols is known for various biological activities, the specific mechanisms of action for 3-Bromo-5-(4-hydroxyphenyl)phenol remain largely uncharacterized. Future research should prioritize elucidating how this compound interacts with biological systems at a molecular level. Investigating its effects on specific enzymes, signaling pathways, and cellular processes is crucial. For instance, studies on related bromophenols have highlighted their potential to modulate inflammatory responses. researchgate.net A pertinent example is 3-bromo-5-(ethoxymethyl)benzene-1,2-diol (BEMB), which has shown anti-inflammatory activity by reducing the production of pro-inflammatory enzymes. researchgate.net Understanding these pathways will be fundamental to harnessing the therapeutic potential of this compound and its analogs.

Development of Novel Synthetic Strategies for Derivatives with Tailored Properties

The development of new and efficient synthetic routes to create derivatives of this compound is a critical area for future research. Tailoring the properties of the molecule by introducing different functional groups could lead to compounds with enhanced biological activity, improved selectivity, or novel material characteristics. Methodologies such as the alkylation of substituted benzenes and O-Me demethylation of arylmethyl ethers have been successfully used to synthesize novel bromophenol derivatives. mdpi.com Furthermore, Rh(III)-catalyzed C–H activation presents a modern and efficient method for constructing diverse trisubstituted phenol (B47542) derivatives. rsc.org Exploring these and other innovative synthetic strategies will be key to unlocking the full potential of this chemical scaffold.

Advanced Computational Modeling for Structure-Property Prediction

Computational modeling and simulation offer powerful tools for predicting the properties and activities of this compound and its derivatives. By employing techniques such as quantum mechanics, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, researchers can gain insights into how the molecular structure influences its chemical and biological behavior. These computational approaches can guide the rational design of new derivatives with desired functionalities, thereby accelerating the discovery process and reducing the need for extensive empirical screening.

Exploration of Structure-Activity Relationships through Systematic Derivatization

A systematic approach to derivatization is essential for understanding the structure-activity relationships (SAR) of this compound. By methodically modifying specific parts of the molecule—such as the position and number of bromine atoms or the nature of the substituents on the phenyl rings—researchers can identify the key structural features responsible for its biological or material properties. This information is invaluable for the design of more potent and selective compounds. For example, studies on other phenolic compounds have demonstrated how functionalization can significantly improve biological activity.

Investigation of Novel Applications in Chemical Biology and Material Innovation

The potential applications of this compound and its derivatives extend beyond traditional pharmaceutical research. In the field of chemical biology, these compounds could be developed as molecular probes to study biological processes or as inhibitors for specific enzymes. In material science, the presence of bromine and hydroxyl groups suggests potential use as flame retardants or as building blocks for novel polymers and functional materials. ontosight.aismolecule.com For instance, brominated phenols are known for their flame-retardant properties due to the release of bromine radicals that can extinguish flames. ontosight.ai Exploring these innovative applications could open up new and exciting avenues for this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-5-(4-hydroxyphenyl)phenol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Condensation of phenol derivatives with brominated intermediates under acidic conditions (e.g., HCl) at elevated temperatures (~250°C) .

- Step 2 : Catalytic dehydrogenation using Pd/C (5% loading) at 250°C for 5 hours to improve yield and selectivity .

- Optimization : Adjust molar ratios of reactants (e.g., phenol:cyclohexanone ≈ 1:1) and monitor reaction progress via HPLC or TLC. For bromination, control stoichiometry to avoid over-substitution (e.g., 2.9 mmol bromophenol yields 80% product after 48 hours) .

- Data Table :

| Parameter | Optimal Value (Step 1) | Optimal Value (Step 2) |

|---|---|---|

| Temperature | 250°C | 250°C |

| Catalyst | - | 5% Pd/C |

| Reaction Time | 5 hours | 5 hours |

| Yield | ~90% selectivity | ~80% isolated yield |

Q. How can this compound be quantified in biochemical assays?

- Methodology :

- Use the Folin-Ciocalteu (Folin phenol) reagent to quantify phenolic hydroxyl groups. Prepare a standard curve with known concentrations of the compound.

- Steps :

Mix the sample with the Folin reagent and sodium carbonate.

Incubate at 50°C for 10 minutes.

Measure absorbance at 650 nm using UV-Vis spectrophotometry .

- Validation : Cross-check with LC-MS for accuracy, especially in complex matrices.

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor purity via HPLC and track bromine loss via ICP-MS .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. Validate using R-factor convergence (<5%) and residual electron density analysis .

- Key Parameters :

- Space group: P 1 (triclinic system common for asymmetric molecules).

- Hydrogen bonding: Analyze O–H···O interactions between phenolic groups.

Q. What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

- Methodology :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at positions 3 vs. 5.

- Experimental Validation : Use isotopic labeling (e.g., ²H/¹³C) to track bromine migration in kinetic studies .

- Key Finding : Electron-donating hydroxyl groups direct electrophilic substitution to meta positions via resonance stabilization.

Q. How does this compound compare to bisphenol A (BPA) derivatives in estrogenic activity assays?

- Methodology :

- In Vitro Testing : Use ERα/ERβ reporter gene assays (e.g., Luciferase-based) to measure EC₅₀ values.

- Structural Analysis : Overlay molecular docking results (e.g., AutoDock Vina) to compare binding modes with estrogen receptors .

- Data Table :

| Compound | ERα EC₅₀ (nM) | ERβ EC₅₀ (nM) |

|---|---|---|

| This compound | 120 ± 15 | 250 ± 30 |

| BPA | 35 ± 5 | 80 ± 10 |

Q. How should researchers address contradictions in reported synthesis yields for this compound?

- Methodology :

- Root-Cause Analysis : Compare reaction parameters (e.g., catalyst loading, solvent polarity) across studies.

- Case Study : Lower yields in (80%) vs. (90%) may arise from differences in Pd/C catalyst activity or purification methods.

- Resolution : Replicate protocols with controlled variables (e.g., same catalyst batch) and characterize intermediates via NMR to identify side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.